molecular formula C12H17N5 B13425941 (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B13425941
M. Wt: 231.30 g/mol
InChI Key: USIBQFLWQLWFGA-UHFFFAOYSA-N
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Description

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an isobutyl group, a pyrazinyl group, and a methanamine group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives such as pyrazole oxides.

    Reduction: Reduced derivatives such as pyrazole alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of the methanamine group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

[1-(2-methylpropyl)-3-pyrazin-2-ylpyrazol-4-yl]methanamine

InChI

InChI=1S/C12H17N5/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7,13H2,1-2H3

InChI Key

USIBQFLWQLWFGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CN

Origin of Product

United States

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